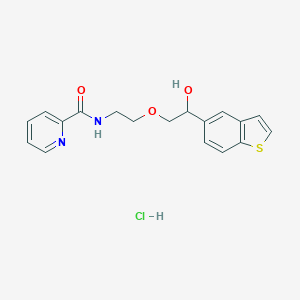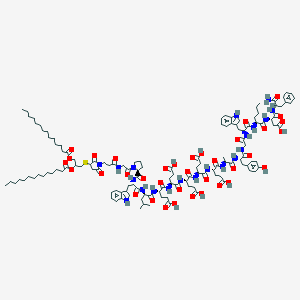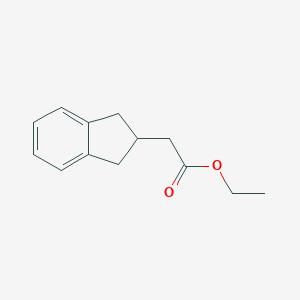
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate, also known as dihydrocarvyl acetate, is a chemical compound that belongs to the family of acetates. It is a clear, colorless liquid that has a fruity, fresh, and slightly floral scent. This compound is widely used in the fragrance and flavor industry due to its unique aroma profile. In
Wirkmechanismus
The mechanism of action of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate is not well understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been found to possess several biochemical and physiological effects. Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to possess antioxidant properties, which may help protect cells from oxidative damage. Furthermore, Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been shown to exhibit anti-inflammatory effects, which may help alleviate inflammation-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in lab experiments is its unique aroma profile. This makes it an ideal candidate for use in fragrance and flavor studies. Additionally, this compound has been found to possess antimicrobial and antioxidant properties, which may be useful in various biological experiments. However, one of the limitations of using Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate. One potential area of research is the investigation of its potential use as a natural preservative in the food and cosmetic industry. Additionally, the antimicrobial and antioxidant properties of this compound may be further explored for use in pharmaceutical and medical applications. Furthermore, the mechanism of action of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate needs to be further elucidated to fully understand its biological effects. Overall, the potential applications of this compound make it an interesting area of research for scientists in various fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been extensively studied for its various applications in the field of science. It is commonly used as a fragrance and flavoring agent in the food and cosmetic industry. Additionally, this compound has been found to possess antimicrobial and antioxidant properties, making it a potential candidate for use in pharmaceutical and medical applications.
Eigenschaften
CAS-Nummer |
143356-09-6 |
|---|---|
Produktname |
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate |
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,2,7-9H2,1H3 |
InChI-Schlüssel |
MSVLHKCEWWRYFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CC2=CC=CC=C2C1 |
Kanonische SMILES |
CCOC(=O)CC1CC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)
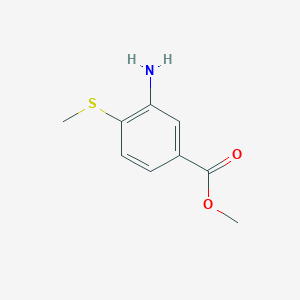
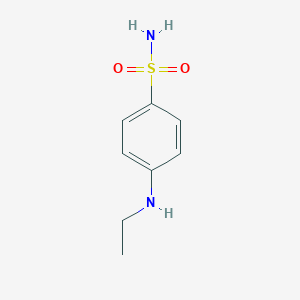
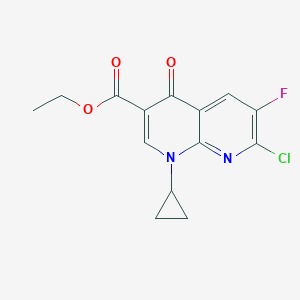
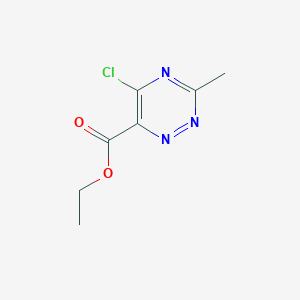
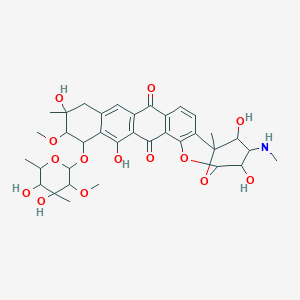
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)


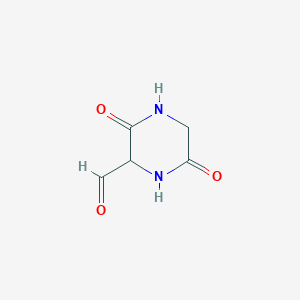

![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)
